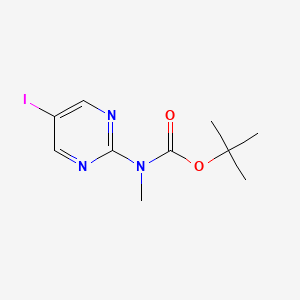

Tert-butyl (5-iodopyrimidin-2-yl)(methyl)carbamate

Description

Tert-butyl (5-iodopyrimidin-2-yl)(methyl)carbamate is a pyrimidine-derived compound featuring a tert-butyl carbamate group attached to a methyl-substituted pyrimidine ring with an iodine atom at the 5-position. This structure is critical in medicinal chemistry, particularly as an intermediate in synthesizing kinase inhibitors and other bioactive molecules. The iodine atom enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce diverse aryl or heteroaryl groups . The tert-butyl carbamate group acts as a protective moiety for amines, ensuring stability during synthetic transformations .

For example, tert-butyl carbamate derivatives are often synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling, as seen in related compounds .

Properties

Molecular Formula |

C10H14IN3O2 |

|---|---|

Molecular Weight |

335.14 g/mol |

IUPAC Name |

tert-butyl N-(5-iodopyrimidin-2-yl)-N-methylcarbamate |

InChI |

InChI=1S/C10H14IN3O2/c1-10(2,3)16-9(15)14(4)8-12-5-7(11)6-13-8/h5-6H,1-4H3 |

InChI Key |

ZQPRJNMIHQEWDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NC=C(C=N1)I |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl (5-iodopyrimidin-2-yl)(methyl)carbamate typically involves the reaction of 5-iodopyrimidine with tert-butyl isocyanate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Tert-butyl (5-iodopyrimidin-2-yl)(methyl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Tert-butyl (5-iodopyrimidin-2-yl)(methyl)carbamate has been investigated for its potential as an anticancer agent. Studies indicate that pyrimidine derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells. The iodine substitution enhances the compound's interaction with biological targets, making it a candidate for further development in cancer therapeutics.

Case Study: Inhibition of Kinase Activity

Research has shown that compounds similar to this compound can inhibit specific kinases involved in cancer progression. For instance, a study demonstrated that certain pyrimidine-based compounds effectively inhibited MEK1/2 kinases, leading to reduced tumor growth in xenograft models . The structure-activity relationship (SAR) analysis revealed that modifications at the pyrimidine ring significantly influenced potency and selectivity.

Organic Synthesis

Synthesis of Protected Amines

this compound serves as a versatile intermediate in organic synthesis, particularly for the preparation of N-Boc protected amines. This reaction is crucial in the synthesis of pharmaceutical compounds where amine protection is necessary to prevent unwanted reactions during subsequent steps.

| Reaction Type | Description |

|---|---|

| N-Boc Protection | Used in the palladium-catalyzed synthesis of anilines . |

| Synthesis of Pyrrole Derivatives | Facilitates the formation of tetra-substituted pyrroles . |

Agrochemical Applications

Insecticide Development

Compounds with carbamate structures are known for their insecticidal properties. This compound may be explored for developing new insecticides due to its structural similarity to known active ingredients like methomyl, which acts by inhibiting acetylcholinesterase activity .

Case Study: Efficacy Against Pests

A comparative study on carbamate insecticides highlighted that modifications in the chemical structure could enhance efficacy against resistant pest strains. The introduction of halogen atoms, such as iodine in this compound, may improve bioactivity and reduce resistance development .

Material Science

Polymer Chemistry

In polymer science, this compound can be utilized as a monomer or additive to create functionalized polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of tert-butyl (5-iodopyrimidin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The iodine atom at the 5-position of the pyrimidine ring plays a crucial role in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between tert-butyl (5-iodopyrimidin-2-yl)(methyl)carbamate and its analogs:

Structural and Functional Insights:

- Halogen Substituents : The 5-iodo group in the target compound offers superior leaving-group ability compared to fluoro or hydroxy analogs, enabling efficient cross-coupling reactions . In contrast, the 5-fluoro derivative (CAS 1799420-92-0) is less reactive but more stable, making it suitable for fluorinated drug scaffolds .

- Ring Systems : Thiazole-based analogs (e.g., tert-butyl methyl(4-methyl-5-propionylthiazol-2-yl)carbamate) exhibit distinct bioactivity profiles, such as CDK9 inhibition, due to the thiazole ring’s electron-rich nature . Pyrimidine derivatives with hydroxy groups (e.g., CAS 1951444-51-1) are less electrophilic but serve as precursors for hydrogen-bonding interactions in drug design .

- Protective Groups : The tert-butyl carbamate group is consistent across all compounds, ensuring amine protection during synthesis. However, steric effects vary; bulkier substituents (e.g., cyclohexyl-methoxy in ) may hinder reaction kinetics.

Reactivity and Stability:

- The iodine atom in the target compound increases susceptibility to nucleophilic substitution, whereas chloro analogs (e.g., ) are less reactive but more cost-effective.

- Stability data from Safety Data Sheets (SDS) indicate that fluoro and hydroxy derivatives are less prone to decomposition under standard conditions compared to iodo compounds, which may require light-sensitive handling .

Toxicity Considerations:

- Halogenated compounds (iodo, chloro, fluoro) generally exhibit higher acute toxicity (e.g., H302, H315 warnings) than non-halogenated derivatives .

Biological Activity

Tert-butyl (5-iodopyrimidin-2-yl)(methyl)carbamate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Pyrimidine Ring : A six-membered heterocyclic aromatic ring containing nitrogen atoms.

- Iodine Substitution : An iodine atom at the 5-position of the pyrimidine ring, which can enhance biological interactions.

- Carbamate Group : A methyl carbamate group that may influence the compound's reactivity and biological properties.

The molecular formula is , with a molecular weight of approximately 321.1153 g/mol.

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural variations and their potential implications for biological activity:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Tert-butyl (2-chloropyrimidin-4-yl)carbamate | 849751-48-0 | 0.90 | Chlorine substitution instead of iodine |

| Tert-butyl (6-chloropyridin-2-yl)carbamate | 159603-71-1 | 0.73 | Different halogen position affecting reactivity |

| Tert-butyl (4-(aminomethyl)pyridin-2-yl)carbamate | 639091-78-4 | 0.71 | Contains an amine group which may enhance activity |

| Tert-butyl (5-amino-pyridin-2-yl)carbamate | 220731-04-4 | 0.71 | Amino group could lead to different biological effects |

This table illustrates how variations in halogen substitution and functional groups influence both chemical reactivity and biological activity, showcasing the uniqueness of this compound within this class of compounds .

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups enhancing its reactivity. The mechanism of action is believed to involve binding interactions with biological targets, which can be elucidated through structure-activity relationship (SAR) studies.

Case Study: SAR Analysis

A detailed SAR study on similar pyrimidine compounds has shown that modifications at specific positions can significantly alter their biological efficacy. For instance, compounds modified at the 5-position often exhibit enhanced binding affinities towards target enzymes involved in cancer proliferation pathways .

Q & A

Q. What are the recommended synthetic routes for tert-butyl (5-iodopyrimidin-2-yl)(methyl)carbamate, and how can reaction conditions be optimized?

The compound is typically synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, tert-butyl carbamate intermediates can undergo iodination at the pyrimidine ring using iodine sources like NIS (N-iodosuccinimide) in the presence of a Lewis acid. Optimization involves controlling temperature (e.g., 80–100°C), solvent selection (e.g., DMF or toluene), and catalyst systems (e.g., Pd₂(dba)₃ with BINAP ligand for coupling steps) . Monitoring reaction progress via TLC or LC-MS is critical to minimize byproducts like deiodinated species.

Q. How should researchers handle and store this compound to ensure stability?

The compound is sensitive to light, moisture, and elevated temperatures. Storage at –20°C under inert gas (argon/nitrogen) in amber vials is recommended. Avoid contact with strong acids/bases or oxidizing agents, as the tert-butyl carbamate group is prone to cleavage under acidic conditions (e.g., HCl/MeOH) . Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coat, safety goggles) to prevent inhalation or dermal exposure, as it may cause skin/eye irritation (GHS H315, H319) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR (CDCl₃) typically shows the tert-butyl group as a singlet at δ 1.36 ppm and pyrimidine protons as distinct aromatic signals (e.g., δ 8.22 ppm for H-6 in related analogs) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and isotopic pattern matching the iodine atom (e.g., m/z ~379.1 for C₁₁H₁₅IN₃O₂) .

- XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves iodine positioning and confirms stereochemistry in derivatives .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

Discrepancies in bond lengths or angles (e.g., C–I vs. C–N distances) may arise from twinning or disorder. Use SHELXL for refinement with TWIN/BASF commands and validate via R-factor convergence (<5%) . For ambiguous electron density near iodine, employ neutron diffraction or DFT calculations (e.g., Gaussian09) to model thermal motion and hydrogen bonding .

Q. What strategies mitigate iodine loss during functionalization reactions?

Iodine substituents are susceptible to displacement in SNAr reactions. To retain iodine:

- Use mild bases (e.g., K₂CO₃ instead of NaH) in polar aprotic solvents (DMF, THF).

- Protect the pyrimidine ring with electron-withdrawing groups (e.g., nitro) before iodination .

- Monitor reaction kinetics via in situ IR to detect premature deiodination .

Q. How does the tert-butyl carbamate group influence reactivity in cross-coupling reactions?

The carbamate acts as a directing group, enhancing regioselectivity in Suzuki-Miyaura couplings. However, under basic conditions (e.g., Cs₂CO₃), it may undergo partial hydrolysis. Stabilize with Boc-protecting group strategies or use low-temperature conditions (0–25°C) to suppress degradation .

Methodological Notes

- Synthesis Scaling : Lab-scale reactions (1–5 mmol) are preferable for minimizing hazards. For gram-scale, optimize catalyst loading (1–5 mol% Pd) and use flow chemistry to control exothermicity .

- Contradiction Management : Conflicting NMR data (e.g., coupling constants) may arise from rotamers. Use variable-temperature NMR (VT-NMR) to confirm dynamic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.